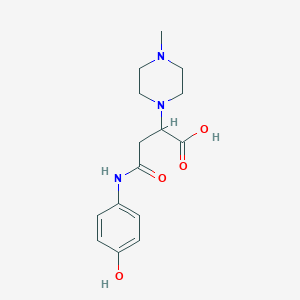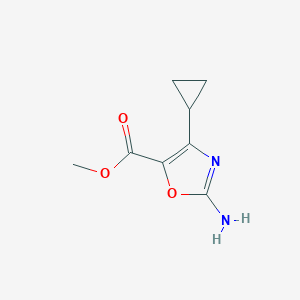![molecular formula C24H18FN3O2 B2874406 N-({[2,3'-bipyridine]-3-yl}methyl)-3-(4-fluorophenoxy)benzamide CAS No. 1903738-83-9](/img/structure/B2874406.png)
N-({[2,3'-bipyridine]-3-yl}methyl)-3-(4-fluorophenoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([2,3’-bipyridin]-3-ylmethyl)-3-(4-fluorophenoxy)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bipyridine moiety, a fluorophenoxy group, and a benzamide core, making it a versatile candidate for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-3-ylmethyl)-3-(4-fluorophenoxy)benzamide typically involves multi-step organic reactions. One common approach is to start with the bipyridine derivative, which undergoes a series of reactions to introduce the fluorophenoxy and benzamide groups. Key steps may include:
Nucleophilic substitution: to introduce the fluorophenoxy group.
Amidation: to form the benzamide linkage.
Coupling reactions: to attach the bipyridine moiety.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-3-ylmethyl)-3-(4-fluorophenoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the bipyridine or benzamide moieties.
Substitution: The fluorophenoxy group can participate in substitution reactions, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-([2,3’-bipyridin]-3-ylmethyl)-3-(4-fluorophenoxy)benzamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions, particularly those involving bipyridine and benzamide moieties.
Industry: It can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-([2,3’-bipyridin]-3-ylmethyl)-3-(4-fluorophenoxy)benzamide exerts its effects is not fully understood. its molecular structure suggests it may interact with specific proteins or enzymes, influencing biological pathways. The bipyridine moiety, in particular, is known for its ability to chelate metal ions, which could play a role in its activity.
Comparison with Similar Compounds
Similar Compounds
- N-([2,2’-bipyridin]-3-ylmethyl)-3-(4-fluorophenoxy)benzamide
- N-([2,3’-bipyridin]-4-ylmethyl)-3-(4-fluorophenoxy)benzamide
- N-([2,3’-bipyridin]-3-ylmethyl)-3-(4-chlorophenoxy)benzamide
Uniqueness
N-([2,3’-bipyridin]-3-ylmethyl)-3-(4-fluorophenoxy)benzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the fluorophenoxy group, in particular, may enhance its stability and reactivity compared to similar compounds.
Properties
IUPAC Name |
3-(4-fluorophenoxy)-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O2/c25-20-8-10-21(11-9-20)30-22-7-1-4-17(14-22)24(29)28-16-19-6-3-13-27-23(19)18-5-2-12-26-15-18/h1-15H,16H2,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPHWRZVBKOKFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)C(=O)NCC3=C(N=CC=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,3-benzothiadiazole-6-carboxamide](/img/structure/B2874323.png)
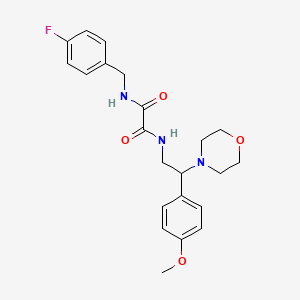
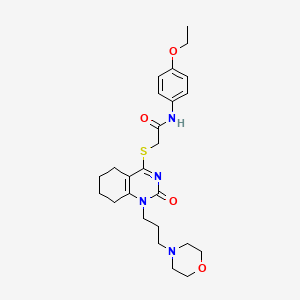

![2-(2-fluorophenoxy)-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2874329.png)
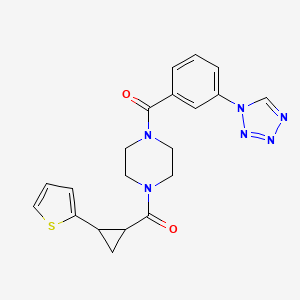


![N-[3-(Furan-2-YL)-3-hydroxypropyl]-2-phenoxypropanamide](/img/structure/B2874337.png)

![N-(propan-2-yl)-2-[(1,2,3,4-tetrahydroquinolin-6-yl)formamido]acetamide hydrochloride](/img/structure/B2874339.png)
![5-methyl-3-(3-methylbutyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2874342.png)
